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molecular formula C3H5BrO2S B1267243 3-Bromothietane 1,1-dioxide CAS No. 59463-72-8

3-Bromothietane 1,1-dioxide

Cat. No. B1267243
M. Wt: 185.04 g/mol
InChI Key: XSEKMFLQQOEVTJ-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A 100-mL round bottomed flask was charged with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.942 g, 4.85 mmol), N,N-dimethylformamide (20 mL) and cesium carbonate (3.16 g, 9.71 mmol). 3-Bromothietane 1,1-dioxide (0.925 g, 5.00 mmol) was added, and the reaction stirred at 60° C. overnight. The reaction mixture was cooled to room temperature and then partitioned between ethyl acetate and water. The aqueous phase was separated and extracted with ethyl acetate. The combined organic phases were washed with water and brine and concentrated to afford an oil. This material was purified via column chromatography on silica gel (eluting with 1:5 ethyl acetate-hexanes) to afford 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)thietane 1,1-dioxide (0.172 g, 12% yield) as a white solid. MS (ESI, pos. ion) m/z 299 [M+H]+.
Quantity
0.942 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH:22]1[CH2:25][S:24](=[O:27])(=[O:26])[CH2:23]1>CN(C)C=O>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH:22]3[CH2:25][S:24](=[O:27])(=[O:26])[CH2:23]3)[CH:10]=2)[O:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.942 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
cesium carbonate
Quantity
3.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.925 g
Type
reactant
Smiles
BrC1CS(C1)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
This material was purified via column chromatography on silica gel (eluting with 1:5 ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)C1CS(C1)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.172 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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